2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Lipophilicity Hydrogen-bond acceptor count Drug-likeness

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218739-03-7) is a heterocyclic hybrid scaffold that fuses a 1,3,5-trimethylpyrazole moiety directly to the C-2 position of a thiazolidine-4-carboxylic acid core. This architecture distinguishes it from classical 2-arylthiazolidine-4-carboxylic acids by incorporating three additional nitrogen atoms and a sterically demanding trimethyl-substituted ring, resulting in a molecular weight of 241.31 g/mol, a computed XLogP3-AA of -1.7, five hydrogen-bond acceptors, and only two rotatable bonds.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
CAS No. 1218739-03-7
Cat. No. B1359965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
CAS1218739-03-7
Molecular FormulaC10H15N3O2S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2NC(CS2)C(=O)O
InChIInChI=1S/C10H15N3O2S/c1-5-8(6(2)13(3)12-5)9-11-7(4-16-9)10(14)15/h7,9,11H,4H2,1-3H3,(H,14,15)
InChIKeyPIMSTSHCQXFPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid (CAS 1218739-03-7): Procurement-Relevant Structural and Physicochemical Profile


2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218739-03-7) is a heterocyclic hybrid scaffold that fuses a 1,3,5-trimethylpyrazole moiety directly to the C-2 position of a thiazolidine-4-carboxylic acid core [1]. This architecture distinguishes it from classical 2-arylthiazolidine-4-carboxylic acids by incorporating three additional nitrogen atoms and a sterically demanding trimethyl-substituted ring, resulting in a molecular weight of 241.31 g/mol, a computed XLogP3-AA of -1.7, five hydrogen-bond acceptors, and only two rotatable bonds [1]. Available from multiple commercial suppliers at ≥95% purity, the compound serves as both a research-grade building block and a candidate for medicinal-chemistry optimization programs targeting enzyme inhibition or cysteine-prodrug applications .

Why 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid Cannot Be Replaced by Common 2-Arylthiazolidine-4-carboxylic Acids


Simply selecting any 2-substituted thiazolidine-4-carboxylic acid as a generic replacement ignores the quantifiable physicochemical divergence introduced by the 1,3,5-trimethylpyrazole substituent. Compared with the widely used 2-phenylthiazolidine-4-carboxylic acid, the target compound shifts the computed logP by -0.9 units and adds one hydrogen-bond acceptor [1][2]. These differences directly impact aqueous solubility, passive membrane permeability, and the pattern of polar interactions available for target engagement. Moreover, the trimethylpyrazole ring presents a steric footprint that is absent in planar aryl or smaller heteroaryl analogs, potentially altering binding-pocket complementarity and metabolic stability [3]. Interchanging such analogs without acknowledging these property gaps risks confounding structure-activity relationship (SAR) interpretation, reducing assay reproducibility, and wasting procurement budgets on compounds that do not meet the design specifications of the intended chemical series.

Head-to-Head Physicochemical and Structural Differentiation of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid Against Its Closest Analogs


Computed Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Trimethylpyrazole Scaffold from 2-Phenylthiazolidine-4-carboxylic Acid

The target compound's computed XLogP3-AA is -1.7, which is 0.9 log units lower (more hydrophilic) than the -0.8 value of 2-phenylthiazolidine-4-carboxylic acid [1][2]. Additionally, the target compound possesses five hydrogen-bond acceptors versus four for the phenyl analog, reflecting the contribution of the pyrazole nitrogen atoms [1][2]. These computed descriptors are derived from the XLogP3 3.0 algorithm and Cactvs atom typing within PubChem, ensuring a consistent comparison framework.

Lipophilicity Hydrogen-bond acceptor count Drug-likeness

Expanded Heteroatom Network Provides Additional Metal-Coordination and Polar Interaction Sites Compared with 2-Aryl Analogs

The target compound contains a total of five heteroatoms (three pyrazole nitrogens, one thiazolidine nitrogen, one sulfur) versus only two heteroatoms (one nitrogen, one sulfur) in 2-phenylthiazolidine-4-carboxylic acid [1][2]. This structural difference is quantitative: three additional nitrogen atoms are available for hydrogen bonding, metal coordination, or salt-bridge formation. In the context of neuraminidase inhibitor design, thiazolidine-4-carboxylic acid derivatives with enhanced heteroatom content have been shown via QSAR modeling to correlate with improved inhibitory activity, as greater polarizability and electrostatic complementarity strengthen ligand-receptor binding [3].

Heteroatom count Metal chelation Polar surface area

Steric Bulk of the 1,3,5-Trimethylpyrazole Group Restricts Conformational Freedom Relative to Planar 2-Substituents

While both the target compound and 2-phenylthiazolidine-4-carboxylic acid possess only two rotatable bonds, the target compound's 1,3,5-trimethylpyrazole substituent occupies a substantially larger van der Waals volume than a planar phenyl ring. The estimated Connolly solvent-excluded volume for the trimethylpyrazole moiety is approximately 150 ų, versus roughly 100 ų for a phenyl substituent [1][2]. This steric difference restricts the conformational space accessible to the C-2 substituent and can alter the orientation of the carboxylic acid pharmacophore. In thiazolidine-4-carboxylic acid-based neuraminidase inhibitors, bulkier 2-substituents have been associated with improved selectivity profiles in molecular docking studies, as they limit the number of productive binding poses [3].

Steric hindrance Conformational restriction Selectivity

Commercial Purity Specifications Establish Baseline Reproducibility Assurance for the Target Compound

The target compound is commercially available with a minimum purity specification of 95% from AKSi and 97% from other vendors, supported by batch-specific certificates of analysis . This is comparable to the ≥97% purity typical for 2-phenylthiazolidine-4-carboxylic acid (Thermo Scientific) . Both compounds meet the standard purity threshold for biochemical and cellular assays (≥95%). However, the target compound's multi-vendor availability with documented quality-assurance protocols reduces single-supplier dependency, which is a practical procurement consideration for long-term research programs.

Purity Quality control Reproducibility

Procurement-Driven Application Scenarios for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid Based on Verified Differentiators


Medicinal Chemistry Lead Optimization for Influenza Neuraminidase or α-Amylase Inhibitors

The compound's higher heteroatom count and trimethylpyrazole steric bulk, combined with established QSAR models for thiazolidine-4-carboxylic acid neuraminidase inhibitors [1], make it a rational starting point for synthesizing focused libraries. Its divergent lipophilicity (XLogP3 = -1.7 vs. -0.8 for phenyl analog) can be exploited to fine-tune solubility and membrane penetration while retaining the cysteine-prodrug potential of the thiazolidine core.

Fragment-Based Screening Against Metalloenzymes Requiring Multi-Dentate Ligands

With five heteroatoms capable of metal coordination, this compound serves as a fragment-sized ligand for zinc-dependent hydrolases, carbonic anhydrases, or matrix metalloproteinases [2][3]. Its small rotatable bond count (n = 2) and pre-organized geometry reduce the entropic penalty upon binding, a desirable trait in fragment-based drug discovery.

Development of Cysteine Prodrugs with Modified Release Kinetics

Thiazolidine-4-carboxylic acids are recognized cysteine prodrugs that release L-cysteine upon ring opening [4]. The electron-rich trimethylpyrazole substituent at C-2 may alter the rate of hydrolytic ring opening compared to phenyl or unsubstituted analogs, offering a tunable parameter for sustained intracellular glutathione elevation in oxidative-stress models.

Chemical Biology Probe for Profiling Pyrazole-Binding Protein Domains

The 1,3,5-trimethylpyrazole moiety is a privileged fragment found in numerous kinase and phosphodiesterase inhibitors [5]. Conjugating this moiety to a thiazolidine-4-carboxylic acid handle enables immobilization on affinity resins or fluorescent tagging, facilitating chemoproteomic pull-down experiments to identify novel pyrazole-binding targets.

Quote Request

Request a Quote for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.